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molecular formula C13H16N2 B1282318 2-(piperidin-4-yl)-1H-indole CAS No. 200714-50-7

2-(piperidin-4-yl)-1H-indole

Cat. No. B1282318
M. Wt: 200.28 g/mol
InChI Key: QUSRJRFKZHTCIL-UHFFFAOYSA-N
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Patent
US06046215

Procedure details

A mixture of 0.521 gm (1.8 mMol) 2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and 0.1 gm 5% palladium on carbon were stirred together in ethanol under hydrogen (1 atm) for 48 hours. The reaction mixture was filtered through a bed of celite and the filtrate concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 20% methanol in dichloromethane containing a trace of ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.107 gm (30%) 2-(piperidin-4-yl)-1H-indole as a light yellow solid. A portion of this material was treated with oxalic acid to provide the title compound.
Name
2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
0.521 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[NH:15][C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]2[NH:15][C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:10][CH2:9]1

Inputs

Step One
Name
2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
0.521 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C=1NC2=CC=CC=C2C1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with 20% methanol in dichloromethane containing a trace of ammonium hydroxide
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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